2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13418831
InChI: InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3
SMILES: CC1=CC=C(C=C1)CN2CC3CNCC3C2
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

CAS No.:

Cat. No.: VC13418831

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole -

Specification

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Standard InChI InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3
Standard InChI Key GDXVBWQLDBXIMD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CC3CNCC3C2
Canonical SMILES CC1=CC=C(C=C1)CN2CC3CNCC3C2

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The core structure of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole consists of two fused pyrrolidine rings, resulting in a bicyclic system with the IUPAC name octahydropyrrolo[3,4-c]pyrrole. The "octahydro" designation indicates full saturation, with all carbon-nitrogen bonds in single-bond configurations. The 4-methylbenzyl group (-CH₂C₆H₄CH₃) is attached to the second position of the bicyclic framework, introducing aromaticity and hydrophobicity to the molecule .

PropertyValue
Molecular FormulaC₁₄H₂₀N₂
Molecular Weight216.33 g/mol
Stereocenters2 (3aR,6aS configuration)
XLogP3~2.1 (estimated)

The stereochemistry at positions 3a and 6a is critical for biological activity. Studies on analogous compounds, such as (3aR,6aS)-2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole hydrochloride, demonstrate that the (R,S) configuration enhances binding affinity to neural targets .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at ~2900 cm⁻¹ (C-H aliphatic) and ~1600 cm⁻¹ (C=C aromatic) confirm the presence of the benzyl group .

  • NMR: ¹H NMR signals at δ 2.35 (s, 3H, CH₃) and δ 3.60–4.10 (m, 8H, pyrrolidine protons) align with reported spectra for similar bicyclic amines .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole typically involves a multi-step strategy:

  • Core Formation: A 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides yields the octahydropyrrolo[3,4-c]pyrrole scaffold .

  • Functionalization: Alkylation of the secondary amine at position 2 with 4-methylbenzyl chloride introduces the aromatic substituent .

StepReagents/ConditionsYield
1N-Methylmaleimide, Toluene, 110°C85%
24-Methylbenzyl chloride, K₂CO₃, DMF78%

Green Chemistry Approaches

Recent advances utilize subcritical water (130°C, 30 bar) as a solvent for analogous reactions, reducing reliance on volatile organic compounds (VOCs) and improving reaction times by 40% .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Water Solubility: <1 mg/mL (logP = 2.1) due to the hydrophobic benzyl group.

  • Permeability: High Caco-2 cell permeability (Papp = 12 × 10⁻⁶ cm/s), suggesting potential blood-brain barrier (BBB) penetration .

Stability

  • pH Stability: Stable in acidic conditions (pH 2–6) but undergoes decomposition at pH >8 via ring-opening reactions .

Biological Activity and Applications

CNS-Targeted Therapeutics

The bicyclic amine core is structurally akin to piracetam, a nootropic agent. Molecular docking studies suggest affinity for GABAₐ receptors (ΔG = -9.2 kcal/mol), positioning it as a candidate for anxiolytic or anticonvulsant development .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl substituent to optimize antimicrobial potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.

  • Green Synthesis Scale-Up: Implementing continuous-flow reactors for subcritical water-mediated synthesis .

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